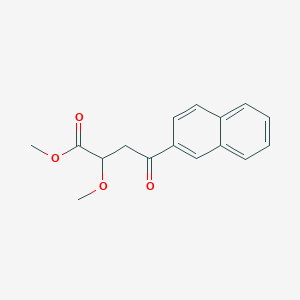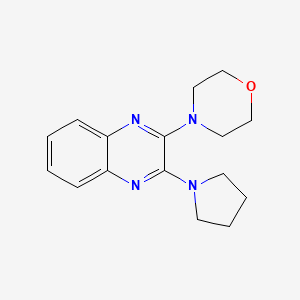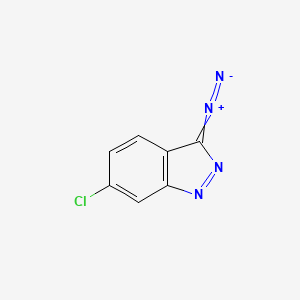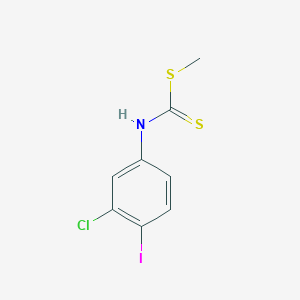
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C16H18N4 It is a cyclopropane derivative characterized by the presence of four cyano groups attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3-methyl-3-(propan-2-yl)cyclopropane with tetracyanoethylene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a temperature range of 80-100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or alkyl halides (R-X) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the cyano groups.
Substitution: Substituted cyclopropane derivatives with various functional groups.
Applications De Recherche Scientifique
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of multiple cyano groups can influence the compound’s binding affinity and specificity for its targets. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize reaction intermediates and facilitate various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile: Characterized by four cyano groups attached to the cyclopropane ring.
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarboxylate: Similar structure but with ester groups instead of cyano groups.
3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetrafluoride: Similar structure but with fluoride groups instead of cyano groups.
Uniqueness
This compound is unique due to the presence of four cyano groups, which impart distinct electronic properties and reactivity. This makes it a versatile compound for various chemical transformations and applications in scientific research.
Propriétés
Numéro CAS |
10432-74-3 |
|---|---|
Formule moléculaire |
C11H10N4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-methyl-3-propan-2-ylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H10N4/c1-8(2)9(3)10(4-12,5-13)11(9,6-14)7-15/h8H,1-3H3 |
Clé InChI |
ASQIHADNUVNOTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C(C1(C#N)C#N)(C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



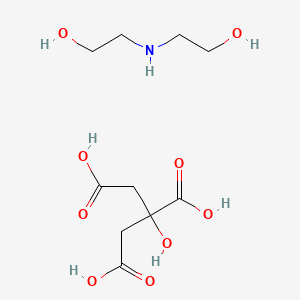
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
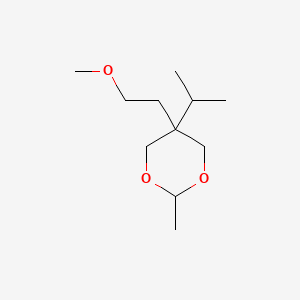
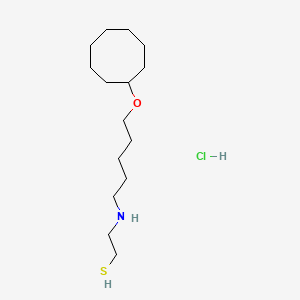
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)



